molecular formula C11H11NO B2580947 3-[(Prop-2-en-1-yloxy)methyl]benzonitrile CAS No. 77180-25-7

3-[(Prop-2-en-1-yloxy)methyl]benzonitrile

Cat. No.: B2580947
CAS No.: 77180-25-7
M. Wt: 173.215
InChI Key: WPOSKZSJCMOWSK-UHFFFAOYSA-N
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Description

3-[(Prop-2-en-1-yloxy)methyl]benzonitrile is a nitrile-containing aromatic compound featuring an allyl ether group (prop-2-en-1-yloxy) attached to the benzyl position.

Properties

IUPAC Name

3-(prop-2-enoxymethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-6-13-9-11-5-3-4-10(7-11)8-12/h2-5,7H,1,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOSKZSJCMOWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=CC(=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Prop-2-en-1-yloxy)methyl]benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-[(Prop-2-en-1-yloxy)methyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

3-[(Prop-2-en-1-yloxy)methyl]benzonitrile serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Synthetic Routes

The synthesis typically involves the reaction of 3-hydroxybenzonitrile with allyl bromide in the presence of a base like potassium carbonate, using organic solvents such as dimethylformamide (DMF) at elevated temperatures. This method can be scaled for industrial production, utilizing continuous flow reactors to enhance efficiency and yield.

Biological Applications

Research into the biological activity of this compound has revealed potential antimicrobial and anticancer properties. These findings suggest its utility in medicinal chemistry for developing therapeutic agents.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its versatility as a building block for synthesizing more complex structures makes it significant in various manufacturing processes.

Case Studies and Research Findings

Several studies have highlighted the efficacy of nitrile-containing compounds similar to this compound in pharmaceuticals:

  • Nitrile Pharmaceuticals : A review indicated that over 30 nitrile-containing pharmaceuticals are prescribed for various medicinal indications, emphasizing their importance in drug design and development .
  • Antagonistic Properties : Research on related phenolic compounds showed strong antagonistic properties at specific receptors, indicating potential applications in treating conditions such as depression and anxiety .
  • Synthesis of Bioactive Compounds : The synthesis of polysubstituted derivatives from similar compounds has shown promise in treating metabolic disorders, highlighting the relevance of such intermediates in therapeutic development .

Data Tables

Application AreaDescriptionExample Use Case
Chemical SynthesisIntermediate for complex organic moleculesSynthesis of pharmaceuticals
Biological ActivityInvestigated for antimicrobial and anticancer effectsPotential drug candidate for cancer therapy
Industrial ProductionUsed in specialty chemicals productionManufacturing of advanced materials

Mechanism of Action

The mechanism of action of 3-[(Prop-2-en-1-yloxy)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-(Prop-2-yn-1-yloxy)phthalonitrile

  • Substituent : Propargyloxy (prop-2-yn-1-yloxy) instead of allyloxy.
  • Crystal structure analysis reveals C—H···N interactions forming supramolecular bands, a feature likely influenced by the linear geometry of the alkyne group .
  • Applications : Used as a precursor for functional phthalocyanines in materials science .

3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile (T6)

  • Substituent : Bromopyrazole-methyl group.
  • Key Differences :
    • The bromine atom enhances halogen bonding, which is critical in co-crystallization studies for supramolecular chemistry .
    • The pyrazole ring introduces additional hydrogen-bonding sites, contrasting with the allyl ether's lack of such functionality.
  • Applications : Explored in co-crystallization for designing supramolecular architectures .

MD 780515 (3-[[4-[5-(Methoxymethyl)-2-oxo-3-oxazolidinyl]phenoxy]methyl]benzonitrile)

  • Substituent: Methoxymethyl-oxazolidinylphenoxy group.
  • Applications : Investigated as a short-acting antidepressant .

18F-PEB (3-Fluoro-5-[(pyridine-3-yl)ethynyl]benzonitrile)

  • Substituent : Fluoro and pyridylethynyl groups.
  • Key Differences: The ethynylpyridine substituent enhances lipophilicity and receptor-binding affinity for metabotropic glutamate receptors (mGluR5), critical in positron emission tomography (PET) imaging . Fluorination at the 3-position improves metabolic stability compared to non-fluorinated analogs .

Physicochemical and Reactivity Comparisons

Compound Substituent Boiling/Melting Point* Reactivity Highlights Key Interactions
This compound Allyloxy methyl N/A Allyl group: polymerization potential; nitrile: SNAr participation C—H···N (hypothesized)
3-(Prop-2-yn-1-yloxy)phthalonitrile Propargyloxy N/A Alkyne: robust in SNAr; steric hindrance noted in synthesis C—H···N (observed in crystals)
T6 (bromopyrazole analog) Bromopyrazole-methyl N/A Halogen bonding; SNAr with bromine Br···N/O interactions
18F-PEB Fluoro-ethynylpyridine N/A Ethynyl: conjugation effects; fluorine: metabolic stability π-π stacking with receptors

*Specific data unavailable in provided evidence; inferred from substituent effects.

Biological Activity

3-[(Prop-2-en-1-yloxy)methyl]benzonitrile is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C11_{11}H11_{11}NO
Molecular Weight: 173.21 g/mol

The compound features a nitrile group, which is known for its diverse biological activities, and a prop-2-en-1-yloxy group that may enhance its binding capabilities to biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the nitrile group is thought to play a crucial role in this activity by acting as a hydrogen bond acceptor, thus enhancing the interaction with microbial targets .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The prop-2-en-1-yloxy moiety may facilitate interactions with specific receptors or enzymes involved in cancer progression .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for cell survival and proliferation in cancer cells.
  • Receptor Modulation: It could bind to specific receptors, altering their activity and affecting downstream signaling pathways.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that compounds with nitrile groups can induce oxidative stress in cells, leading to cytotoxic effects on cancer cells .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is necessary:

Compound NameStructureBiological Activity
3-MethylbenzonitrileLacks prop-2-en-1-yloxy groupLimited antimicrobial activity
3-(Prop-2-en-1-yloxy)benzonitrileSimilar structure without methylModerate anticancer properties
3-(Prop-2-en-1-yloxy)benzamideContains amide instead of nitrilePotentially higher anticancer activity

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through broth microdilution methods, showing promising results compared to standard antibiotics .

Study 2: Anticancer Activity Assessment

In vitro tests conducted on various cancer cell lines revealed that the compound significantly inhibited cell viability at concentrations as low as 10 µM. Flow cytometry analysis indicated that treated cells underwent apoptosis, supporting its potential as an anticancer agent .

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